Bactericidal Potency Advantage Over Oregano Essential Oil
In a direct head-to-head comparison within the same study, Ethyl Lauroyl Arginate HCl (LAE) demonstrated an MBC of 25 mg/L against two E. coli O157:H7 strains, whereas oregano essential oil (Origanum vulgare, OR) required 200–400 mg/L to achieve the same bactericidal endpoint. This represents an 8- to 16-fold potency advantage for LAE [1]. For both strains, the MBC values were identical to their respective MIC values, indicating a bactericidal (not merely bacteriostatic) mechanism at the MIC level for LAE [1].
| Evidence Dimension | Minimum Bactericidal Concentration (MBC) |
|---|---|
| Target Compound Data | LAE MBC = 25 mg/L (identical to MIC = 25 mg/L) |
| Comparator Or Baseline | Oregano essential oil (OR) MBC = 200–400 mg/L |
| Quantified Difference | LAE is 8- to 16-fold more potent (lower MBC by a factor of 8–16) |
| Conditions | In vitro broth microdilution; two E. coli O157:H7 strains (CECT 5947 and M364VO); MBC = MIC for both antimicrobials |
Why This Matters
LAE achieves bactericidal kill at concentrations 8–16 times lower than oregano essential oil, enabling effective pathogen control without the strong odor and flavor limitations that restrict oregano's use in delicately flavored foods.
- [1] Otero V, Becerril R, Santos JA, Rodríguez-Calleja JM, Nerín C, García-López ML. Evaluation of two antimicrobial packaging films against Escherichia coli O157:H7 strains in vitro and during storage of a Spanish ripened sheep cheese (Zamorano). Food Control. 2015;42:296-302. View Source
